
2-Butoxy-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-5-nitroaniline (BNA) is an organic compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is used in various scientific research applications. BNA has gained significant attention in recent years due to its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
2-Butoxy-5-nitroaniline has been shown to act as an inhibitor of various enzymes, including acetylcholinesterase. It has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. 2-Butoxy-5-nitroaniline has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-Butoxy-5-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective properties, which may be due to its ability to inhibit acetylcholinesterase. 2-Butoxy-5-nitroaniline has also been shown to have anti-inflammatory properties, which may be due to its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butoxy-5-nitroaniline has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. However, 2-Butoxy-5-nitroaniline has some limitations, including its low solubility in water, which may affect its bioavailability.
Orientations Futures
There are various future directions for the research and development of 2-Butoxy-5-nitroaniline. One potential direction is the development of 2-Butoxy-5-nitroaniline-based organic semiconductors for the development of flexible electronic devices. Another potential direction is the development of 2-Butoxy-5-nitroaniline-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential applications of 2-Butoxy-5-nitroaniline in various fields.
Conclusion:
In conclusion, 2-Butoxy-5-nitroaniline is a unique organic compound that has gained significant attention in recent years due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential applications in the development of organic electronics and drugs make it an interesting compound for further research and development.
Méthodes De Synthèse
2-Butoxy-5-nitroaniline can be synthesized using various methods, including the nitration of 2-butoxyaniline with nitric acid and sulfuric acid. The reaction is carried out at a temperature of around 0-5°C. The reaction mixture is then neutralized with sodium carbonate, and the product is extracted using a solvent such as diethyl ether. The final product is then purified using recrystallization.
Applications De Recherche Scientifique
2-Butoxy-5-nitroaniline has various scientific research applications, including its use as a precursor in the synthesis of other organic compounds. It has also been used in the development of dyes and pigments. 2-Butoxy-5-nitroaniline has gained significant attention in recent years due to its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of flexible electronic devices.
Propriétés
Nom du produit |
2-Butoxy-5-nitroaniline |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-butoxy-5-nitroaniline |
InChI |
InChI=1S/C10H14N2O3/c1-2-3-6-15-10-5-4-8(12(13)14)7-9(10)11/h4-5,7H,2-3,6,11H2,1H3 |
Clé InChI |
ZQTPOMUMEJTURV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)


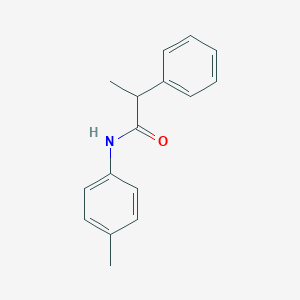
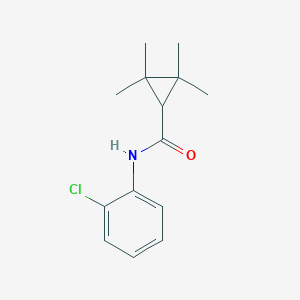


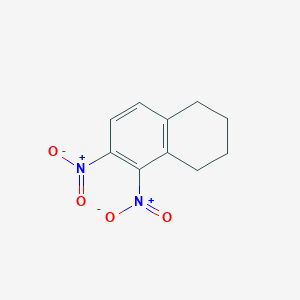
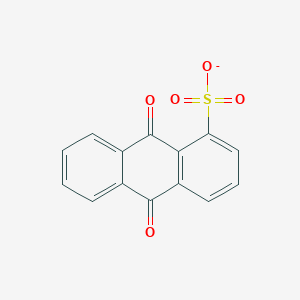
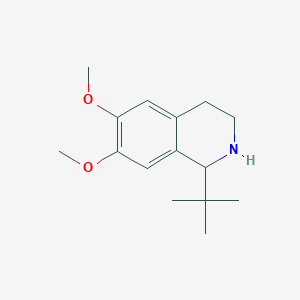
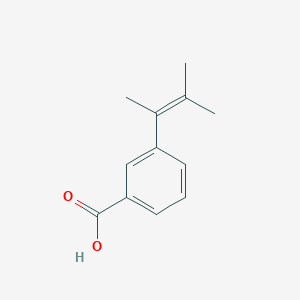
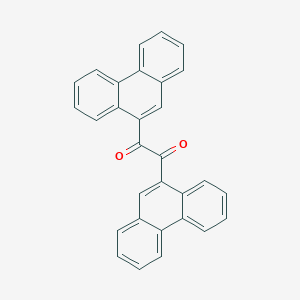

![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)